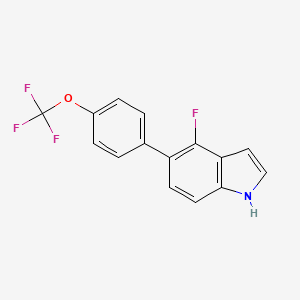![molecular formula C4H6ClF3OS B13078569 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is an organosulfur compound with the molecular formula C(_4)H(_6)ClF(_3)OS. This compound is characterized by the presence of a chloro-trifluoroethyl group attached to a thioether, which is further connected to an ethanol moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol typically involves the reaction of 2,2,2-trifluoroethyl chloride with thiourea to form the corresponding thiol, which is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of Thiol
Reagents: 2,2,2-trifluoroethyl chloride, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: 2,2,2-trifluoroethylthiol
-
Step 2: Formation of this compound
Reagents: 2,2,2-trifluoroethylthiol, ethylene oxide
Conditions: Room temperature, basic medium (e.g., NaOH)
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to remove the chloro group, forming a simpler thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsmild to moderate temperatures.
Substitution: Nucleophiles like amines, thiols; conditionsbasic or neutral medium.
Reduction: Reducing agents like lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thio-substituted derivatives
Reduction: Simplified thioethers
Applications De Recherche Scientifique
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biochemistry: Utilized in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol involves its interaction with various molecular targets, primarily through its functional groups. The chloro-trifluoroethyl group can participate in electrophilic reactions, while the thioether and ethanol moieties can engage in nucleophilic and hydrogen-bonding interactions. These properties make it a versatile compound in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-Bromo-2,2,2-trifluoroethyl)thio]ethanol
- 2-[(1-Iodo-2,2,2-trifluoroethyl)thio]ethanol
- 2-[(1-Chloro-2,2,2-trifluoroethyl)thio]methanol
Uniqueness
2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol is unique due to the presence of the chloro-trifluoroethyl group, which imparts distinct reactivity and stability compared to its bromo and iodo analogs. The ethanol moiety also provides additional functional versatility, making it suitable for a broader range of applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry, offering distinct advantages over similar compounds.
Propriétés
Formule moléculaire |
C4H6ClF3OS |
|---|---|
Poids moléculaire |
194.60 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylethanol |
InChI |
InChI=1S/C4H6ClF3OS/c5-3(4(6,7)8)10-2-1-9/h3,9H,1-2H2 |
Clé InChI |
GGHOLTWQSNDMNG-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(C(F)(F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


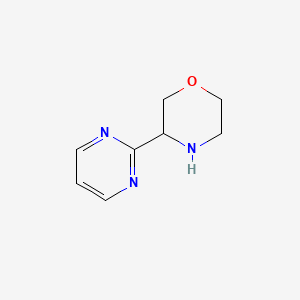
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)

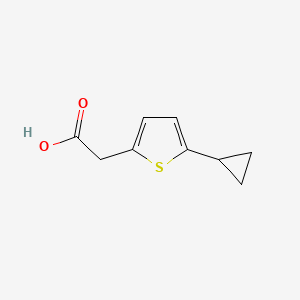
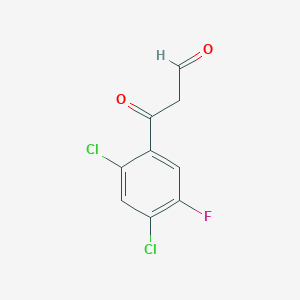
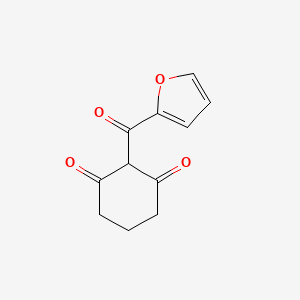
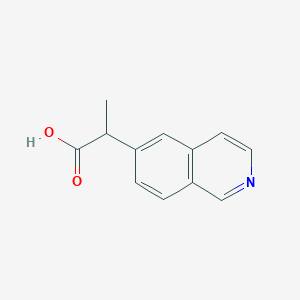
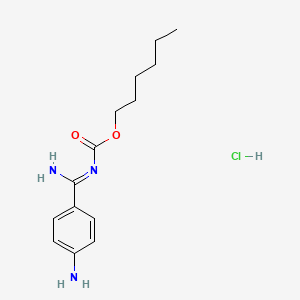
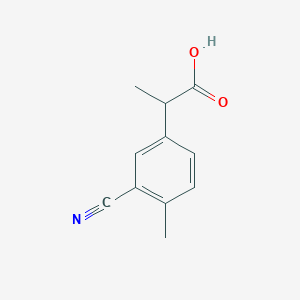
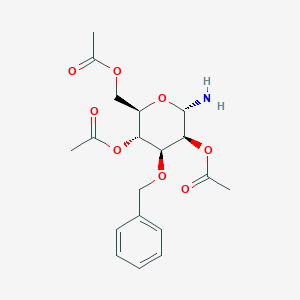
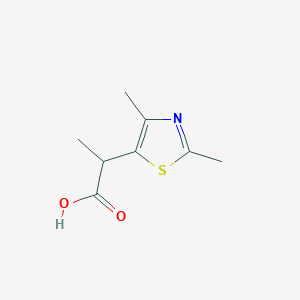
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
